Deuruxolitinib

Catalog No.
S3469398
CAS No.
1513883-39-0
M.F
C17H18N6
M. Wt
314.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deuruxolitinib

CAS Number

1513883-39-0

Product Name

Deuruxolitinib

IUPAC Name

(3R)-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1/i1D2,2D2,3D2,4D2

InChI Key

HFNKQEVNSGCOJV-FBXGHSCESA-N

SMILES

Array

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H]

The exact mass of the compound Deuruxolitinib is 314.20950857 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Deuruxolitinib (CAS: 1513883-39-0) is a precision-deuterated analog of the established Janus kinase 1 and 2 (JAK1/JAK2) inhibitor, ruxolitinib. By incorporating eight deuterium atoms on the cyclopentyl ring, this compound leverages the kinetic isotope effect to fundamentally alter its metabolic clearance profile while maintaining its primary kinase binding affinity [1]. For laboratories and formulators, deuruxolitinib serves as a specialized procurement choice when investigating modified pharmacokinetic profiles, reduced cytochrome P450-mediated clearance, and sustained in vivo target engagement in autoimmune models [2].

Substituting deuruxolitinib with standard non-deuterated ruxolitinib or other in-class JAK inhibitors fundamentally invalidates studies focused on isotopic pharmacokinetic enhancements. Non-deuterated ruxolitinib undergoes rapid oxidative metabolism at the cyclopentyl ring via CYP3A4 and CYP2C9, leading to a shorter half-life and more variable systemic exposure [1]. In contrast, the stronger carbon-deuterium bonds in deuruxolitinib resist this specific metabolic cleavage. Procuring the non-deuterated baseline fails to replicate the sustained in vivo exposure, altered trough concentrations, and modified dosing dynamics that are the explicit purpose of utilizing a deuterated analog in advanced efficacy studies [2].

Application-Critical Metabolic Stability via Deuteration

For in vivo applications, the rapid oxidative clearance of standard ruxolitinib limits its performance. Deuruxolitinib incorporates eight deuterium atoms on the cyclopentyl ring, leveraging the kinetic isotope effect to strengthen the carbon-hydrogen bonds against enzymatic cleavage [1]. This structural precision significantly reduces the rate of CYP2C9 (which accounts for ~76% of its metabolism) and CYP3A4-mediated oxidation compared to the non-deuterated baseline, fundamentally upgrading its application-critical performance in sustained-release or long-term exposure models [2].

Evidence DimensionPrimary metabolic pathway dependence
Target Compound Data76% CYP2C9 / 21% CYP3A4 metabolism with high cyclopentyl stability
Comparator Or BaselineNon-deuterated ruxolitinib (rapid cyclopentyl oxidation)
Quantified DifferenceSubstantial reduction in target-site oxidative cleavage
ConditionsHepatic metabolism models

Procuring the deuterated form is essential for workflows requiring high metabolic stability and prolonged systemic circulation without continuous redosing.

Preservation of Primary Kinase Potency

A critical procurement requirement for a deuterated analog is the preservation of its primary pharmacodynamic properties. Deuruxolitinib maintains equimolar inhibitory potency against JAK1 and JAK2 compared to its non-deuterated parent compound, ruxolitinib [1]. Both compounds exhibit half-maximal inhibitory concentrations (IC50) in the low nanomolar range (approximately 2.8 to 3.3 nM) in cell-free assays, with over 130-fold selectivity against JAK3 [2].

Evidence DimensionJAK1/JAK2 Inhibitory Potency (IC50)
Target Compound DataLow nanomolar range (equipotent to parent)
Comparator Or BaselineRuxolitinib (JAK1 IC50 ~3.3 nM, JAK2 IC50 ~2.8 nM)
Quantified DifferenceNegligible difference; >130-fold selectivity over JAK3 maintained
ConditionsCell-free in vitro kinase activity assays

Ensures that comparative studies isolate pharmacokinetic variables without introducing confounding shifts in target binding affinity.

Reproducibility in Systemic Exposure and Dosing Dynamics

Reproducibility in animal models depends heavily on predictable drug exposure. Deuruxolitinib provides a highly characterized pharmacokinetic baseline, featuring a steady-state volume of distribution of approximately 50 liters and a mean elimination half-life of 4 hours under standard dosing [1]. Because its clearance is strictly tied to CYP2C9 phenotypes (with a quantified 2-fold exposure difference between normal and poor metabolizers), researchers can precisely calibrate dosing regimens to achieve reproducible systemic concentrations that are difficult to maintain with faster-clearing analogs [1].

Evidence DimensionElimination half-life and exposure variance
Target Compound Data4-hour half-life; 2.0x exposure shift in distinct metabolic phenotypes
Comparator Or BaselineStandard rapid-clearance JAK inhibitors
Quantified DifferenceExtended half-life with precisely mapped metabolic dependencies
ConditionsIn vivo pharmacokinetic monitoring

Enables precise, reproducible dosing calibrations in complex in vivo models, reducing data variance caused by rapid drug elimination.

Pharmacokinetic and Isotope Effect Modeling

Deuruxolitinib is the required substrate for comparative ADME (absorption, distribution, metabolism, and excretion) studies evaluating the kinetic isotope effect on CYP2C9 and CYP3A4 clearance rates [1].

Autoimmune and Dermatological Disease Models

It serves as the target JAK1/2 inhibitor for in vivo models of alopecia areata and psoriasis where sustained, steady-state immune suppression is required over the dosing interval without the peak-to-trough volatility of non-deuterated analogs [2].

Advanced Formulation Development

Utilized as a high-value active pharmaceutical ingredient (API) reference standard in the development and benchmarking of next-generation, metabolically stable kinase inhibitors [1].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

314.20950857 Da

Monoisotopic Mass

314.20950857 Da

Heavy Atom Count

23

UNII

0CA0VSF91Y

Drug Indication

Deuruxolitinib is indicated for the treatment of adult patients with severe alopecia areata. It is not recommended for use in combination with other Janus kinase (JAK) inhibitors, biologic immunomodulators, cyclosporine, or other potent immunosuppressants.

Livertox Summary

Deuruxolitinib is an orally available small molecule inhibitor of Janus kinases that is used to treat severe alopecia areata. Deuruxolitinib is associated with a low rate of transient and usually mild elevations in serum aminotransferase levels during therapy but has not been linked to cases of clinically apparent acute liver injury.

Drug Classes

Dermatologic Agents

Mechanism of Action

The Janus kinase‒signal transducer and activator of transcription (JAK-STAT) pathway, which involves four JAK kinases - JAK1, JAK2, JAK3, and tyrosine kinase 2 (Tyk2) - is activated by various cytokine receptors and regulate the expression of mediators responsible for hematopoiesis and immune function, such as type I and type II cytokines and growth factors. JAK signalling involves the recruitment of STATs (signal transducers and activators of transcription) to cytokine receptors, activation and subsequent localization of STATs to the nucleus, leading to modulation of gene expression. Dysregulated JAK activity, leading to aberrant immune responses, has been characterized in various inflammatory conditions, including alopecia areata. For example, high levels of IFN-γ and CD8+NKG2D+T cells, which are activated by JAK signalling, are believed to cause autoantigen expression and an autoimmune attack on hair follicles. Deuruxolitinib is a Janus kinase (JAK) inhibitor that aims to attenuate the inflammatory response around hair follicles. It selectively targets JAK1 and JAK2.

Absorption Distribution and Excretion

Following oral administration of deuruxolitinib, Cmax and AUCs increased dose-proportionally over a dose range from 8 mg to 48 mg (6 times the approved recommended dosage) in healthy subjects. Steady-state plasma concentrations were achieved within one to two days, with minimal accumulation, after twice daily administration. Deuruxolitinib bioavailability is 90%, with peak plasma concentrations reached within 1.5 hours. No clinically significant differences in the pharmacokinetics of deuruxolitinib were observed following the administration of a high-fat, high-calorie meal (approximately 50% fat and 800-1000 calories).
After a single dose of radiolabeled deuruxolitinib, there was no unchanged dose recovered in either urine or feces.
The steady-state volume of distribution is approximately 50 L.

Metabolism Metabolites

Deuruxolitinib is primarily metabolized by CYP2C9 (76%) and CYP3A4 (21%) and to a lesser extent by CYP1A2 (3%). The two most abundant human metabolites C-21714 and C-21717, each of which accounted for approximately 5% of total drug-related AUC and both are approximately 10-fold less pharmacologically active than deuruxolitinib. The exact metabolic pathways of deuruxolitinib and the structures of its metabolites have not been fully characterized.

Wikipedia

Deuruxolitinib

Biological Half Life

The mean elimination half-life is approximately four hours.

Dates

Last modified: 02-18-2024

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